molecular formula C18H20F2N2O B2983168 N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide CAS No. 953151-58-1

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide

Cat. No.: B2983168
CAS No.: 953151-58-1
M. Wt: 318.368
InChI Key: YPZBIHBIDHFXQS-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked via a propyl chain to a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-22(2)15-8-5-13(6-9-15)4-3-11-21-18(23)14-7-10-16(19)17(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBIHBIDHFXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C18H20F2N2O
  • Molecular Weight : 318.368 g/mol
  • IUPAC Name : N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide

The compound features a benzamide core with dimethylamino and difluorobenzene substituents, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein-Ligand Interactions : The dimethylamino group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the difluorobenzene moiety contributes to stability and specificity.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in inflammatory pathways and cancer progression.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism involves induction of apoptosis and inhibition of cell cycle progression.

2. Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It modulates inflammatory cytokines and reduces the activation of NF-kB pathways, suggesting a role in treating inflammatory diseases .

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer’s. In vitro studies report IC50 values for AChE inhibition comparable to established inhibitors .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 5-15 µM.
Inhibition of AChEReported IC50 values between 0.02 to 0.92 µM, indicating strong inhibitory activity compared to donepezil .
Anti-inflammatory MechanismShowed a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting potential use in inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Analogues from Literature

SNAP-7941 Derivatives (MCHR1 Antagonists)
  • Example Compound : (+)-SNAP-7941 and FE@SNAP ().
  • Key Features: Core Structure: Pyrimidine-carboxylate backbone vs. benzamide in the target compound. Substituents: Both include 3,4-difluorophenyl groups, but SNAP derivatives incorporate piperidinylpropylamino carbonyl linkages instead of the target’s dimethylaminophenylpropyl group. Functional Impact:
  • The 3,4-difluoro substitution in both compounds may enhance receptor binding affinity through hydrophobic interactions.
  • The dimethylamino group in the target could improve water solubility compared to the cyclic piperidine in SNAP derivatives, which may favor blood-brain barrier penetration .
Fluorinated Chromen-Benzamide Derivatives
  • Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ().
  • Key Features :
    • Core Structure : Pyrazolo-pyrimidine-chromen hybrid vs. simple benzamide.
    • Substituents : Ortho-fluoro substitution on benzamide () vs. meta/para-difluoro in the target.
    • Functional Impact :
  • Meta/para-difluoro substitution in the target may confer greater metabolic stability compared to ortho-fluoro due to reduced steric hindrance for enzymatic oxidation.
  • The isopropyl group in ’s compound vs.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound SNAP-7941 Derivatives Chromen-Benzamide ()
Core Structure Benzamide Pyrimidine-carboxylate Pyrazolo-pyrimidine-chromen
Fluorine Substitution 3,4-difluoro (benzamide) 3,4-difluoro (phenyl) 2-fluoro (benzamide), 5-fluoro (chromen)
Amino Group Dimethylaminophenylpropyl Piperidinylpropylamino Isopropylamide
Estimated LogP Moderate (polar dimethylamino group) Higher (lipophilic piperidine) High (isopropyl + chromen)
Potential Applications Receptor modulation, CNS targets MCHR1 antagonism Kinase inhibition (inferred from chromen)

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